molecular formula C8H7ClN2O2 B6214239 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2728433-46-1

5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6214239
CAS No.: 2728433-46-1
M. Wt: 198.6
InChI Key:
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Description

5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the methyl group at the 3-position.

    5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the chlorine atom at the 6-position.

    6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the amino group at the 5-position.

Uniqueness

The presence of the amino, chloro, and methyl groups in 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one provides unique chemical properties that can be exploited in various applications. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate to form 5-chloro-2-methyl-1,3-benzoxazol-6-one, which is then reacted with ammonia to form the final product.", "Starting Materials": [ "2-amino-4-chlorophenol", "methyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: React 2-amino-4-chlorophenol with methyl chloroformate in the presence of a base such as triethylamine to form 5-chloro-2-methyl-1,3-benzoxazol-6-one.", "Step 2: React 5-chloro-2-methyl-1,3-benzoxazol-6-one with ammonia in the presence of a catalyst such as palladium on carbon to form 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one." ] }

CAS No.

2728433-46-1

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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